molecular formula C18H19N5O2S B5998194 N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B5998194
M. Wt: 369.4 g/mol
InChI Key: GVAHPUHKIXPTHU-UHFFFAOYSA-N
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Description

The compound “N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific substituents and the biological target. Thiazoles are known to exhibit a wide range of biological activities, and the substituents on the thiazole ring can greatly affect these outcomes .

Future Directions

Thiazole derivatives have shown promise in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives with different substituents and evaluating their biological activities. This could lead to the development of new drugs with improved efficacy and safety profiles.

Properties

IUPAC Name

N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-11-10-26-17(20-11)22-16(24)8-19-18(25)23-7-6-13-12-4-2-3-5-14(12)21-15(13)9-23/h2-5,10,21H,6-9H2,1H3,(H,19,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAHPUHKIXPTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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